Iodosulpride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Iodosulpride is a chemical compound known for its role as a dopamine receptor antagonist. It is a derivative of sulpiride, a well-known antipsychotic medication. This compound is primarily used in scientific research to study the distribution and function of dopamine receptors in the brain .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of iodosulpride involves the iodination of sulpiride. The process typically includes the following steps:

Starting Material: Sulpiride, a substituted benzamide.

Iodination: The introduction of an iodine atom into the sulpiride molecule. This is usually achieved using iodine or an iodine-containing reagent under controlled conditions.

Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and often requires a catalyst to facilitate the iodination process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle iodine and other reactive chemicals.

Analyse Des Réactions Chimiques

Types of Reactions: Iodosulpride undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: The compound can also undergo reduction reactions, typically resulting in the removal of the iodine atom.

Substitution: this compound can participate in substitution reactions where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used to replace the iodine atom, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction could produce deiodinated sulpiride derivatives.

Applications De Recherche Scientifique

Iodosulpride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a probe to study reaction mechanisms.

Biology: this compound is employed in the study of dopamine receptors and their role in various biological processes.

Medicine: The compound is used in pharmacological research to understand the effects of dopamine receptor antagonists and to develop new antipsychotic drugs.

Mécanisme D'action

Iodosulpride exerts its effects by binding to dopamine receptors, particularly the D2 and D3 subtypes. This binding inhibits the action of dopamine, a neurotransmitter involved in various neurological processes. By blocking dopamine receptors, this compound can modulate neurotransmission and influence behaviors and physiological responses associated with dopamine .

Comparaison Avec Des Composés Similaires

Sulpiride: A parent compound of iodosulpride, used as an antipsychotic medication.

Amisulpride: Another substituted benzamide with similar dopamine receptor antagonistic properties.

Haloperidol: A well-known antipsychotic that also targets dopamine receptors but has a different chemical structure.

Uniqueness: this compound is unique due to its specific iodination, which enhances its binding affinity and selectivity for dopamine receptors. This makes it particularly valuable in research settings where precise targeting of these receptors is required .

Activité Biologique

Iodosulpride is a compound primarily known for its role as a selective antagonist at dopamine D2 and D3 receptors. Its unique pharmacological profile has made it a subject of interest in neuropharmacology, particularly in the context of its application in psychiatric disorders and its effects on various neurotransmitter systems.

This compound exhibits high affinity for both D2 and D3 dopamine receptors, functioning as an antagonist that can modulate dopaminergic signaling. The compound's binding affinity varies across receptor subtypes, which is critical for understanding its biological activity.

Binding Affinities

The following table summarizes the binding affinities (Ki values) of this compound at human D2 and D3 receptors:

| Receptor Type | Ki (nM) |

|---|---|

| D2 Receptor | 0.06 |

| D3 Receptor | 0.16 |

These values indicate that this compound has a stronger binding affinity for the D2 receptor compared to the D3 receptor, suggesting a potential selectivity that could be leveraged in therapeutic applications .

Pharmacological Effects

This compound's pharmacological profile extends beyond dopamine receptor antagonism. It has been shown to influence other neurotransmitter systems, including serotonin and norepinephrine pathways. This multi-faceted activity is significant for its potential use in treating conditions characterized by dopaminergic dysregulation, such as schizophrenia.

Case Studies

- Schizophrenia Treatment : In clinical studies, this compound has been evaluated for its efficacy in managing symptoms of schizophrenia. A notable study demonstrated that patients receiving this compound showed significant improvement in positive symptoms compared to placebo groups, highlighting its potential as an antipsychotic agent .

- Anxiety Disorders : Research has also explored the use of this compound in anxiety disorders, where it was found to reduce anxiety-like behaviors in animal models. This effect is believed to be mediated through its action on both dopaminergic and serotonergic systems .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Dopamine Receptor Interaction : Studies indicate that this compound can inhibit cAMP accumulation stimulated by dopamine agonists, demonstrating its role as an antagonist at D2 receptors. This inhibition is crucial for understanding how this compound can modulate dopaminergic signaling pathways .

- Inverse Agonist Properties : this compound has been characterized as an inverse agonist at certain receptor states, which may contribute to its antipsychotic effects by stabilizing the receptor in an inactive form .

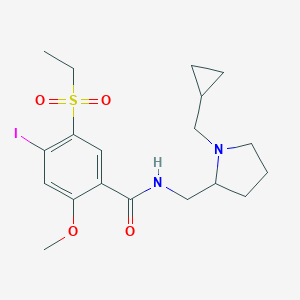

Propriétés

Numéro CAS |

100038-54-8 |

|---|---|

Formule moléculaire |

C19H27IN2O4S |

Poids moléculaire |

506.4 g/mol |

Nom IUPAC |

N-[[1-(cyclopropylmethyl)pyrrolidin-2-yl]methyl]-5-ethylsulfonyl-4-iodo-2-methoxybenzamide |

InChI |

InChI=1S/C19H27IN2O4S/c1-3-27(24,25)18-9-15(17(26-2)10-16(18)20)19(23)21-11-14-5-4-8-22(14)12-13-6-7-13/h9-10,13-14H,3-8,11-12H2,1-2H3,(H,21,23) |

Clé InChI |

QICCKJBXMXZXJQ-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCN2CC3CC3)OC)I |

SMILES canonique |

CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCN2CC3CC3)OC)I |

Synonymes |

iodosulpride N-((1-cyclopropylmethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-iodo-5-ethylsulfonylbenzamide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.